5-CF₃ Position Confers Moderate FGFR1 Inhibition, Contrasting with Inactive 4-CF₃ and Weak 6-CF₃ Analogs
Direct comparative analysis of indazole regioisomers reveals that 5-(trifluoromethyl)-1H-indazol-3-amine exhibits moderate inhibitory activity against FGFR1 with an IC₅₀ of approximately 40 nM. In stark contrast, the 6-CF₃ regioisomer shows weak c-Kit binding with a Kd of 375 nM, and the 4-CF₃ analog demonstrates a complete loss of FLT3 inhibition (IC₅₀ > 1 µM) . This positional dependency underscores that the 5-CF₃ substitution pattern is uniquely suited for engaging specific kinase targets, and generic substitution with other isomers will yield profoundly different and typically inferior biological outcomes.
| Evidence Dimension | Kinase inhibitory activity (IC₅₀ / Kd) |
|---|---|
| Target Compound Data | FGFR1 IC₅₀ ≈ 40 nM |
| Comparator Or Baseline | 6-CF₃ isomer: c-Kit Kd = 375 nM; 4-CF₃ isomer: FLT3 IC₅₀ > 1 µM |
| Quantified Difference | 5-CF₃ isomer is active against FGFR1, while 4-CF₃ and 6-CF₃ isomers are substantially weaker or inactive against their respective test kinases. |
| Conditions | In vitro kinase inhibition assays (FGFR1, c-Kit, FLT3) |
Why This Matters
This data proves that the 5-CF₃ isomer is not a generic indazole building block; its specific kinase interaction profile is position-dependent, making it the correct choice for projects targeting FGFR1 or requiring moderate kinase affinity as a starting point for lead optimization.
